Chemical and physical properties of 4-Methyl-4-pentenyl methanesulfonate
Chemical and physical properties of 4-Methyl-4-pentenyl methanesulfonate
An In-Depth Technical Guide to 4-Methyl-4-pentenyl methanesulfonate: Properties, Synthesis, and Handling
Abstract
4-Methyl-4-pentenyl methanesulfonate is a bifunctional organic compound of significant interest to synthetic chemists. Featuring a reactive methanesulfonate (mesylate) ester and a terminal alkene, it serves as a valuable intermediate for introducing the 4-methyl-4-pentenyl moiety into a variety of molecular scaffolds. The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the alkene is available for a wide range of addition and polymerization chemistries. This guide provides a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis, an analysis of its expected spectroscopic signature, and critical guidance on its handling and safety. Given the structural relationship to known genotoxic agents, a conservative and rigorous approach to safety is emphasized.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
-
Systematic IUPAC Name: 4-methylpent-4-en-1-yl methanesulfonate
-
Common Names: 4-Methyl-4-pentenyl mesylate
-
Molecular Formula: C₇H₁₄O₃S
-
Molecular Weight: 178.25 g/mol
The structure consists of a five-carbon chain with a methyl-substituted terminal double bond and a methanesulfonate ester at the opposing end. The mesylate group is a potent functional group for converting the primary alcohol of 4-methyl-4-penten-1-ol into a reactive electrophile.
Molecular Structure:
Physicochemical Properties
Direct experimental data for 4-methyl-4-pentenyl methanesulfonate is not widely published. The following table includes values estimated from structurally similar compounds, such as pentyl methanesulfonate, to provide a likely range for its properties.
| Property | Value (Estimated or from Analogues) | Source / Analogue |
| Molecular Weight | 178.25 g/mol | (Calculated) |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar alkyl sulfonates[1][2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| LogP (Octanol-Water) | ~1.9 - 2.1 | Based on Pentyl methanesulfonate[3] |
| Solubility | Expected to be soluble in polar aprotic solvents (CH₂Cl₂, THF, DMF, DMSO) and have limited water solubility. | Based on Pentyl methanesulfonate[3] |
Synthesis and Purification
Synthetic Rationale
The primary route to synthesizing 4-methyl-4-pentenyl methanesulfonate involves the esterification of the corresponding alcohol, 4-methyl-4-penten-1-ol. Alcohols are poor leaving groups in nucleophilic substitution reactions due to the instability of the hydroxide anion (HO⁻). Conversion to a methanesulfonate ester transforms the hydroxyl group into a mesylate group, which is an excellent leaving group, readily displaced by a wide range of nucleophiles. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the HCl byproduct.
Detailed Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of methanesulfonate esters.[4][5]
Materials:
-
4-Methyl-4-penten-1-ol
-
Methanesulfonyl chloride (Mesyl chloride)
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
2 N Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Acetone/Dry Ice Bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 4-methyl-4-penten-1-ol (e.g., 10.0 g, 0.10 mol) in 100 mL of dry dichloromethane.[4]
-
Cooling: Cool the solution to 0°C using an ice-water bath.[4]
-
Base Addition: Add triethylamine (e.g., 42 mL, 0.30 mol) to the stirred solution all at once.[4]
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (e.g., 12 mL, 0.16 mol) dropwise from the dropping funnel over a period of 15 minutes, ensuring the internal temperature remains at or below 5°C.[4] A white precipitate of triethylammonium chloride will form.
-
Reaction: Stir the mixture at 0°C for 2 hours.[4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Quenching: Carefully add deionized water to the reaction mixture and stir for 5 minutes to quench any remaining methanesulfonyl chloride.[4]
-
Workup - Extractions: Transfer the mixture to a separatory funnel.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, do not evaporate to complete dryness , as sulfonate esters can be unstable.[4] The final product is typically obtained as an oil and used directly in subsequent steps.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-methyl-4-pentenyl methanesulfonate.
Caption: Workflow for the synthesis of 4-methyl-4-pentenyl methanesulfonate.
Spectroscopic and Analytical Characterization
While a dedicated public database spectrum for this specific molecule is not available, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.[6][7]
-
¹H NMR (Proton NMR):
-
δ ~4.2-4.3 ppm (triplet): Protons on the carbon bearing the mesylate group (-CH₂-OMs).
-
δ ~4.7 ppm (singlets): Vinylic protons of the terminal alkene (=CH₂).
-
δ ~2.9-3.0 ppm (singlet): Protons of the mesylate methyl group (CH₃-SO₂-).
-
δ ~2.1-2.2 ppm (triplet): Allylic protons adjacent to the double bond (-CH₂-C=).
-
δ ~1.7-1.8 ppm (multiplet/quintet): Methylene protons adjacent to the -CH₂-OMs group.
-
δ ~1.7 ppm (singlet): Protons of the vinylic methyl group (=C-CH₃).
-
-
¹³C NMR (Carbon NMR):
-
δ ~144-145 ppm: Quaternary carbon of the alkene (=C(CH₃)-).
-
δ ~110-112 ppm: Terminal methylene carbon of the alkene (=CH₂).
-
δ ~68-70 ppm: Carbon bearing the mesylate group (-CH₂-OMs).
-
δ ~37-38 ppm: Mesylate methyl carbon (CH₃-SO₂-).
-
δ ~33-35 ppm: Allylic carbon (-CH₂-C=).
-
δ ~28-30 ppm: Methylene carbon adjacent to the -CH₂-OMs group.
-
δ ~22-23 ppm: Vinylic methyl carbon (=C-CH₃).
-
-
IR (Infrared) Spectroscopy:
-
~3075 cm⁻¹ (weak-medium): =C-H stretching of the alkene.
-
~2850-2960 cm⁻¹ (medium-strong): C-H stretching of the alkyl chain and methyl groups.
-
~1650 cm⁻¹ (weak-medium): C=C stretching of the alkene.
-
~1350-1360 cm⁻¹ (strong): Asymmetric S=O stretching of the sulfonate.
-
~1170-1180 cm⁻¹ (strong): Symmetric S=O stretching of the sulfonate.
-
~920-980 cm⁻¹ (strong): S-O-C stretching.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 178 would be expected, though it may be weak or absent in Electron Impact (EI) ionization.
-
Key Fragments: Expect loss of the mesylate radical (•CH₃SO₂) leading to a fragment at m/z = 99. Loss of methanesulfonic acid (CH₃SO₃H) would result in a fragment at m/z = 82. The base peak may correspond to the stable allyl cation or other fragments resulting from rearrangements.
-
Chemical Reactivity and Applications
The Methanesulfonate as a Superior Leaving Group
The primary utility of 4-methyl-4-pentenyl methanesulfonate is as an electrophilic alkylating agent in nucleophilic substitution (S_N2) reactions. The mesylate anion (CH₃SO₃⁻) is a very stable, non-nucleophilic species, making it an excellent leaving group. This allows for the efficient formation of new carbon-heteroatom or carbon-carbon bonds.
Caption: S_N2 reaction showing displacement of the mesylate leaving group.
Reactivity of the Alkene Moiety
The terminal alkene provides a second reactive site for further functionalization, making the molecule a versatile building block. Potential reactions include:
-
Hydrogenation: Reduction to the corresponding saturated alkane.
-
Epoxidation: Formation of an epoxide using reagents like m-CPBA.
-
Halogenation: Addition of Br₂ or Cl₂ across the double bond.
-
Hydroboration-Oxidation: Anti-Markovnikov addition of an alcohol.
-
Polymerization: Can act as a monomer in radical or coordination polymerization.
Safety, Handling, and Storage
Hazard Assessment
No specific toxicology data exists for 4-methyl-4-pentenyl methanesulfonate. However, its structural class, alkyl methanesulfonates, contains compounds with well-documented and severe hazards. Methyl methanesulfonate (MMS) is a potent alkylating agent, a known carcinogen, and a genotoxic compound that methylates DNA.[1][2][8][9][10]
Therefore, 4-methyl-4-pentenyl methanesulfonate must be handled as a suspected carcinogen and potent alkylating agent. Exposure via inhalation, ingestion, or skin contact should be strictly avoided.
-
Primary Hazards:
Recommended Handling Procedures
Due to the presumed hazards, all manipulations must be conducted with stringent engineering and personal protective controls.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Hygiene: Avoid all contact. If skin contact occurs, wash the affected area immediately and thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12] For long-term stability, storage under an inert atmosphere (argon or nitrogen) is advisable.
-
Disposal: Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain. Contaminated labware must also be decontaminated or disposed of as hazardous waste.
Conclusion
4-Methyl-4-pentenyl methanesulfonate is a highly useful synthetic intermediate, providing chemists with a tool to perform nucleophilic substitutions while retaining an alkene for subsequent transformations. Its synthesis from the parent alcohol is straightforward. However, the inherent reactivity of the methanesulfonate group implies a significant health hazard. All researchers, scientists, and drug development professionals must handle this compound with the utmost caution, assuming it to be a potent alkylating agent and potential carcinogen. Adherence to strict safety protocols is essential for its responsible and effective use in chemical synthesis.
References
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-4-pentenyl methanesulfonate. Retrieved from [Link]
-
AFG Bioscience LLC. (2016). SAFETY DATA SHEET: Tetrahydro-2H-pyran-4-yl p-tosylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pentyl methanesulfonate. PubChem Compound Database. Retrieved from [Link]
-
Filippou, A. C., et al. (n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]
-
ChemBK. (2024). 4-Methyl-4-pentenal. Retrieved from [Link]
-
Molbase. (2025). (4-methanesulfonamidophenyl) methanesulfonate. Retrieved from [Link]
-
Chemsrc. (2025). pent-4-en-1-yl methanesulfonate | CAS#:64818-35-5. Retrieved from [Link]
-
Cross, P. C., & Myers, A. G. (2005). Facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 70(18), 7435–7438. Retrieved from [Link]
-
National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]
-
Teasdale, A., et al. (2009). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development, 13(3), 429–433. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl methanesulfonate. Retrieved from [Link]
-
precisionFDA. (n.d.). 4-METHYL-2-PENTENAL. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Methyl methanesulfonate – Knowledge and References. Retrieved from [Link]
-
International Agency for Research on Cancer. (1999). Methyl methanesulfonate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Retrieved from [Link]
-
Arshad, M., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o663. Retrieved from [Link]
-
Golding, J., et al. (2002). Methanesulfonate and p-toluenesulfonate salts of the N-methyl-N-alkylpyrrolidinium and quaternary ammonium cations: novel low cost ionic liquids. Green Chemistry, 4, 223-229. Retrieved from [Link]
-
Mohan, S., & Settu, K. (2002). FTIR and FT Raman spectra and analysis of poly(4-methyl-1-pentene). ResearchGate. Retrieved from [Link]
-
McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
Alzaga, R., et al. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Journal of Analytical & Pharmaceutical Research, 6(4). Retrieved from [Link]
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 3. Pentyl methanesulfonate (6968-20-3) for sale [vulcanchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.ca [fishersci.ca]
